- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

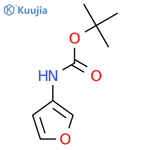

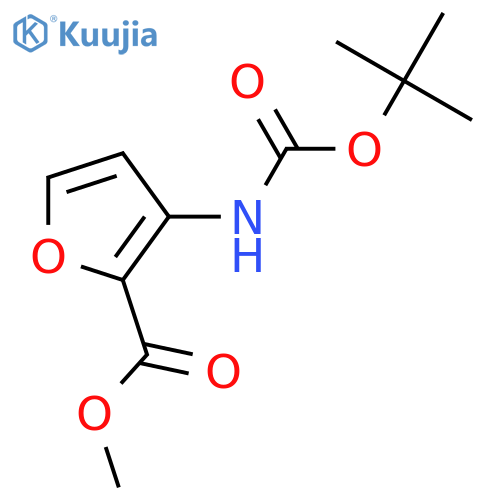

Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

956034-03-0 structure

Productnaam:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

CAS-nummer:956034-03-0

MF:C11H15NO5

MW:241.240503549576

MDL:MFCD12407824

CID:827240

PubChem ID:52987670

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

-

- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate

- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate

- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate

- OFSPCMNPGVKHEL-UHFFFAOYSA-N

- W9754

- ST24030999

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy

- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate

- methyl 3-{[(tert-butoxy)

- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)

- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate

- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

- AS-33280

- DTXSID70680939

- SCHEMBL189873

- AKOS015920459

- SB60901

- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester

- DA-32809

- CS-0154425

- BCP33197

- OSM-S-426

- 956034-03-0

-

- MDL: MFCD12407824

- Inchi: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)

- InChI-sleutel: OFSPCMNPGVKHEL-UHFFFAOYSA-N

- LACHT: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C

Berekende eigenschappen

- Exacte massa: 241.09500

- Monoisotopische massa: 241.09502258g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 5

- Zware atoomtelling: 17

- Aantal draaibare bindingen: 5

- Complexiteit: 297

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 77.8

- XLogP3: 2.3

Experimentele eigenschappen

- PSA: 81.26000

- LogboekP: 2.42680

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302

- Waarschuwingsverklaring: P280-P305+P351+P338

- Opslagvoorwaarde:Sealed in dry,2-8°C(BD225385)

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Douanegegevens

- HS-CODE:2932190090

- Douanegegevens:

China Customs Code:

2932190090Overview:

2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109079-250mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 250mg |

$34.0 | 2023-09-01 | |

| Ambeed | A109079-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$310.0 | 2024-04-15 | |

| Chemenu | CM130086-1g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

$108 | 2024-07-18 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$372 | 2024-07-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-100mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 100mg |

¥122.0 | 2023-08-31 | |

| Alichem | A159002975-25g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 25g |

$2626.47 | 2023-08-31 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$748 | 2021-08-05 | |

| Alichem | A159002975-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$1122.70 | 2023-08-31 | |

| Ambeed | A109079-10g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 10g |

$691.00 | 2022-03-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46690-1g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

¥563.0 | 2024-07-19 |

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

Referentie

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 45 min, -30 °C → 0 °C

1.2 45 min, -30 °C → 0 °C

Referentie

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight

Referentie

- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

Referentie

- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

Referentie

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Gerelateerde literatuur

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate) Gerelateerde producten

- 2229364-52-5(3-(5-bromopyridin-2-yl)-3-methylbutan-1-amine)

- 391226-58-7(3-bromo-N-5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 1221346-52-6(Tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate)

- 2418677-26-4(1-[4-(2,2-Diethoxyethyl)phenyl]ethanone)

- 391886-60-5(N-{4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-3-methylbenzamide)

- 2228158-29-8(5-(3-ethyloxetan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 2137583-14-1(3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid)

- 421577-89-1(2-{2-(4-bromophenyl)-2-oxoethylsulfanyl}-6-ethyl-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2169123-42-4(9-cyclopropyl-2,2-dimethyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2248305-16-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(difluoromethyl)thiophene-3-carboxylate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):279.0